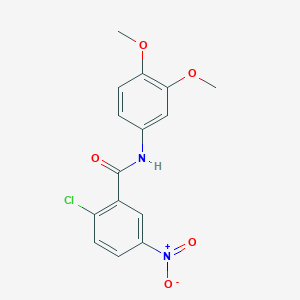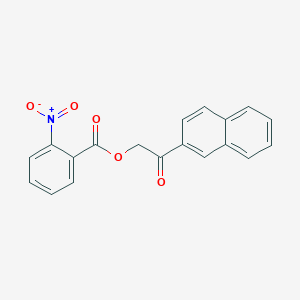
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea, also known as BPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPT belongs to the class of thiourea derivatives and has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea is not fully understood. However, it has been suggested that it works by modulating the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also act as an antioxidant and reduce oxidative stress, which is known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of certain enzymes in the brain that are involved in the synthesis of neurotransmitters. It has also been shown to reduce the levels of certain inflammatory markers, suggesting that it may have anti-inflammatory properties.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses significant neuroprotective properties, making it a promising candidate for the development of new therapies for neurodegenerative diseases.
However, there are also limitations to the use of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments that can effectively test its therapeutic potential. Additionally, its potential side effects and toxicity profile are not fully known, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea. One potential area of investigation is the development of new therapeutic agents based on the structure of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea. Researchers may also explore the use of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea in combination with other drugs to enhance its therapeutic effects.
Another area of future research is the investigation of the potential side effects and toxicity profile of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea. This will be important for determining its safety and efficacy in clinical settings.
Overall, N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea is a promising compound that has significant potential for the development of new therapies for neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical settings.
合成法
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenylacetone with propylamine, followed by the reaction of the resulting compound with thiourea. The final product is obtained through recrystallization and purification.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea has been studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and toxicology. It has been shown to possess significant neuroprotective properties and is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-propylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-2-7-19-8-5-12(6-9-19)17-16(22)18-13-3-4-14-15(10-13)21-11-20-14/h3-4,10,12H,2,5-9,11H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJGMUMOKYMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(1-propylpiperidin-4-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)

![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)
![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)